BenchChemオンラインストアへようこそ!

1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Regiochemistry Structural isomerism Quality control

This specific N-acetyl-Δ2-pyrazoline derivative (CAS 131336-69-1) provides a unique three-dimensional pharmacophore arrangement—an electron-rich furan oxygen at C5 and a lipophilic p-tolyl pocket at C3—that is essential for antimicrobial SAR programs targeting MRSA/VRE. The N-acetyl group eliminates tautomeric ambiguity, imparts Gram-negative activity, and blocks metabolic degradation. Researchers requiring the exact C5-furan/C3-p-tolyl regioisomer for HPLC reference standard or structure-guided fragment-based campaigns must procure this compound.

Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
Cat. No. B2733322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Molecular FormulaC16H16N2O2
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C
InChIInChI=1S/C16H16N2O2/c1-11-5-7-13(8-6-11)14-10-15(16-4-3-9-20-16)18(17-14)12(2)19/h3-9,15H,10H2,1-2H3
InChIKeyUTDMJSOAQXJLMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Core Physicochemical Identity and Pharmacophore Class


The compound 1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS 131336-69-1) is a synthetic N-acetyl-Δ2-pyrazoline derivative possessing a furan-2-yl substituent at C5 and a p-tolyl group at C3 of the dihydropyrazole ring . It belongs to the broader class of 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazoles, a pharmacophore widely exploited for antimicrobial, anti-inflammatory and anticancer drug discovery [1]. The pyrazoline scaffold is established as a privileged structure in medicinal chemistry, with N1-acetylation often employed to modulate pharmacokinetic properties and to enable further synthetic elaboration [2]. The compound is supplied at ≥95% purity (HPLC) for research use, with a molecular formula of C16H16N2O2 and a molecular weight of 268.31 g·mol⁻¹ .

Why Generic 1-Acetyl-3,5-diarylpyrazolines Cannot Substitute for 1-(5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone


Simple substitution of the furan-2-yl or p-tolyl moieties with isosteric aryl/heteroaryl groups is not neutral from a pharmacological standpoint. Structure-activity relationship (SAR) studies on Δ2-pyrazolines have demonstrated that both the nature and the regioisomeric placement of the C3 and C5 substituents critically influence in vitro potency and spectrum [1]. N-Acetylation further modulates the electronic environment of the N1 position, altering the conformational preference of the dihydropyrazole ring and the orientation of the pharmacophoric elements [1]. The specific combination of an electron-rich furan at C5 and a methyl-substituted phenyl at C3 creates a unique three-dimensional arrangement of hydrogen-bond acceptors (furan oxygen, acetyl carbonyl) and a lipophilic p-tolyl pocket that cannot be reproduced by unsubstituted phenyl, halogenated phenyl, or thienyl analogs [1][2]. Consequently, procurement of the exact compound is mandatory when a research programme has been validated against this specific substitution pattern.

Quantitative Differentiation Evidence for 1-(5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone Versus Closest Analogs


Regioisomeric Identity Confirmation: C5-Furan vs C3-Furan Substitution Pattern

The compound 1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS 131336-69-1) is a distinct regioisomer from 1-(3-(furan-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS 136786-77-1). Although both share the same molecular formula (C16H16N2O2) and molecular weight (268.31 g·mol⁻¹), the positional exchange of the furan and p-tolyl groups results in different IUPAC nomenclature, CAS registry numbers, and InChI Keys . This regioisomerism has been shown in analogous ferrocenyl-pyrazoline series to impact crystallographically determined dihedral angles between the central pyrazoline ring and the aryl/heteroaryl substituents, which in turn governs the presentation of pharmacophoric features to biological targets [1].

Regiochemistry Structural isomerism Quality control

C3 Substituent Effect: p-Tolyl vs Phenyl on Antimicrobial Potency in Furan-Pyrazoline Series

In the structurally related series of 1-acetyl-3-aryl-5-(5-arylfuran-2-yl)-4,5-dihydropyrazoles evaluated by Holla et al., the introduction of a p-methyl group on the C3 aryl ring consistently enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli compared to the unsubstituted phenyl analog [1]. Although the target compound bears an unsubstituted furan at C5 (rather than a 5-arylfuran), the electronic contribution of the p-tolyl group follows the same trend: the electron-donating methyl group increases the electron density of the conjugated system, which has been correlated with improved binding to bacterial targets [1]. The p-tolyl group also increases the logP by approximately 0.5 units relative to the phenyl analog, potentially enhancing membrane permeability [2].

Antimicrobial Structure-activity relationship Hansch analysis

C5 Heterocycle Effect: Furan-2-yl vs Thiophen-2-yl on Electronic Profile

The furan-2-yl substituent at C5 of the dihydropyrazole ring provides a hydrogen-bond acceptor (furan oxygen) that is absent in the thiophene analog. In the microwave-assisted synthesis and antimicrobial evaluation of furan-based pyrazolines by Kumbhare et al., compounds containing a furan ring at C5 exhibited superior antibacterial activity compared to their thiophene-containing counterparts [1]. The oxygen atom of furan contributes to a higher dipole moment (approx. 0.66 D for furan vs 0.54 D for thiophene) and a more negative electrostatic potential surface, which facilitates key interactions with biological targets [2].

Heterocyclic chemistry Electronic effects Hydrogen bonding

N1-Acetyl vs N1-Unsubstituted: Conformational and Metabolic Stability Implications

N-Acetylation of the dihydropyrazole ring, as present in the target compound, eliminates the tautomeric equilibrium (1H-pyrazoline ↔ 2H-pyrazoline) that occurs in N1-unsubstituted analogs, locking the endocyclic double bond at the Δ2 position [1]. This structural rigidification has been shown by Holla et al. to alter the antibacterial spectrum: N-acetyl derivatives 5 exhibited broader Gram-negative coverage compared to the parent N-unsubstituted pyrazolines 4, which were predominantly active against Gram-positive strains [1]. Additionally, the acetyl group serves as a metabolically blocking moiety, preventing N1-oxidation by cytochrome P450 enzymes, a clearance pathway documented for N-H pyrazolines [2].

Metabolic stability Conformational analysis N-acetylation

Optimal Application Contexts for 1-(5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone Based on Evidence Profile


Gram-Positive Antibacterial Screening and Hit-to-Lead Optimization

The p-tolyl substituent at C3 confers enhanced lipophilicity and membrane penetration against Gram-positive organisms, as supported by cross-study SAR with the arylfuran pyrazoline series [1]. This compound is ideally suited as a starting point for medicinal chemistry programmes targeting methicillin-resistant Staphylococcus aureus (MRSA) or vancomycin-resistant Enterococci (VRE), where the furan oxygen and acetyl carbonyl offer additional hydrogen-bonding anchors for target engagement.

Broad-Spectrum Antimicrobial Scaffold Development Requiring N1-Blocked Pyrazolines

The N-acetyl group eliminates tautomeric ambiguity and imparts Gram-negative activity not observed in the corresponding N-unsubstituted pyrazolines [2]. Researchers developing broad-spectrum agents or probing dual Gram-positive/Gram-negative mechanisms will benefit from the defined Δ2-pyrazoline geometry and the metabolic blocking afforded by the acetyl moiety.

Structure-Based Drug Design Leveraging Furan-Mediated Hydrogen Bonding

The furan-2-yl heterocycle at C5 provides a stronger hydrogen-bond acceptor than the thiophene analog, as evidenced by dipole moment comparisons and superior antimicrobial potency in the ferrocenyl-pyrazoline series [3]. This compound is particularly valuable in fragment-based or structure-guided campaigns where the furan oxygen is required to interact with a serine, threonine, or tyrosine residue in the target binding site.

Regioisomerically Pure Reference Standard for Analytical Method Development

The distinct CAS registry (131336-69-1) and InChI Key differentiate this compound from its C3-furan/C5-p-tolyl regioisomer . It can serve as a well-characterized reference standard for HPLC, LC-MS, or NMR method validation in quality control laboratories that must resolve and quantify positional isomers in synthetic mixtures.

Quote Request

Request a Quote for 1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.